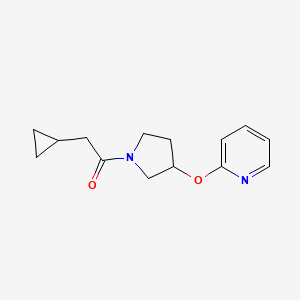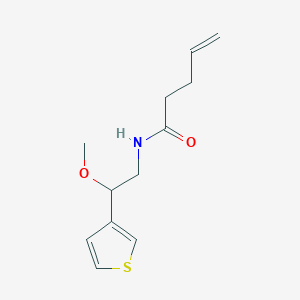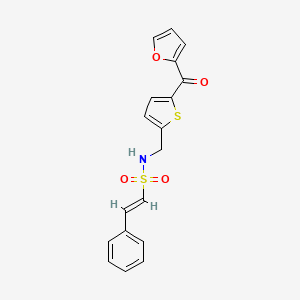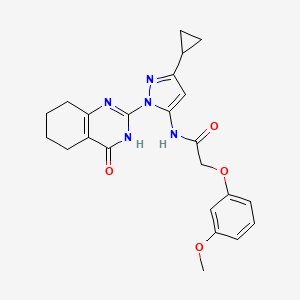
Methyl 2-amino-4-methoxy-4-methylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-methoxy-4-methylpentanoate, also known as MMMP, is a chemical compound that has gained attention in the scientific community for its potential applications in drug development. MMMP is a chiral molecule that has two enantiomers, which have different biological activities. The compound is structurally similar to the amino acid valine, and it is synthesized through a multistep process that involves the use of various reagents and catalysts.
作用机制
The mechanism of action of Methyl 2-amino-4-methoxy-4-methylpentanoate is not fully understood, but it is believed to involve the inhibition of DHODH. DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the biosynthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-amino-4-methoxy-4-methylpentanoate has antiproliferative effects on cancer cells, and it has been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells. Methyl 2-amino-4-methoxy-4-methylpentanoate has also been found to have anti-inflammatory effects, and it has been suggested that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins.
实验室实验的优点和局限性
One advantage of using Methyl 2-amino-4-methoxy-4-methylpentanoate in lab experiments is that it is a relatively simple compound to synthesize, and it can be obtained in high yields. Another advantage is that Methyl 2-amino-4-methoxy-4-methylpentanoate has been shown to have potent antiproliferative effects on cancer cells, which makes it a promising candidate for drug development. However, one limitation of using Methyl 2-amino-4-methoxy-4-methylpentanoate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on Methyl 2-amino-4-methoxy-4-methylpentanoate. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of DHODH and COX-2. Another direction is to explore the potential of Methyl 2-amino-4-methoxy-4-methylpentanoate as a therapeutic agent for cancer treatment, and to optimize its pharmacological properties for this application. Finally, further research is needed to investigate the safety and toxicity of Methyl 2-amino-4-methoxy-4-methylpentanoate, particularly with regard to its potential effects on normal cells and tissues.
合成方法
The synthesis of Methyl 2-amino-4-methoxy-4-methylpentanoate involves the condensation of 4-methoxy-2-methylbutyraldehyde with methylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting amine with methoxyacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学研究应用
Methyl 2-amino-4-methoxy-4-methylpentanoate has been found to have potential applications in drug development, particularly in the area of cancer treatment. Studies have shown that Methyl 2-amino-4-methoxy-4-methylpentanoate has antiproliferative effects on cancer cells, and it has been suggested that the compound may act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
属性
IUPAC Name |
methyl 2-amino-4-methoxy-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,12-4)5-6(9)7(10)11-3/h6H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJHURLKQJIFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methoxy-4-methylpentanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)
![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)


![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)
![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)


![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
